molecular formula C29H35ClF6N6O7 B560393 PPACKII (trifluoroacetate salt)

PPACKII (trifluoroacetate salt)

Cat. No.: B560393
M. Wt: 729.1 g/mol
InChI Key: JVMDQRDDGVKUMG-WOSURGFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

PPACK II (diTFA) has several scientific research applications, including:

Safety and Hazards

The safety data sheet for trifluoroacetate indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given its role as a specific and irreversible inhibitor of glandular and plasma kallikreins, PPACKII has potential applications in the study of various physiological and pathological processes. For instance, it could be used to investigate the role of kallikreins in cancer-related processes such as cell-growth regulation, angiogenesis, invasion, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPACK II (diTFA) involves the reaction of specific amino acid derivatives under controlled conditions. The process typically includes the following steps:

Industrial Production Methods

Industrial production of PPACK II (diTFA) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

PPACK II (diTFA) primarily undergoes inhibition reactions with kallikreins. It does not typically participate in oxidation, reduction, or substitution reactions due to its specific inhibitory function .

Common Reagents and Conditions

The inhibition reaction involves the following:

Major Products

The major product of the reaction is the inhibited kallikrein enzyme, which is rendered inactive by the irreversible binding of PPACK II (diTFA) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PPACK II (diTFA) is unique due to its irreversible inhibition mechanism and enhanced water solubility and stability provided by the trifluoroacetate group . This makes it particularly useful in research and industrial applications where stability and solubility are critical.

Properties

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMDQRDDGVKUMG-WOSURGFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClF6N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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